2-{[(2-chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide, oxalic acid 2-{[(2-chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide, oxalic acid
Brand Name: Vulcanchem
CAS No.: 1078160-54-9
VCID: VC4389394
InChI: InChI=1S/C20H24ClN3O4S.C2H2O4/c1-15-6-7-17(29(26,27)24-8-10-28-11-9-24)12-19(15)23-20(25)14-22-13-16-4-2-3-5-18(16)21;3-1(4)2(5)6/h2-7,12,22H,8-11,13-14H2,1H3,(H,23,25);(H,3,4)(H,5,6)
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CNCC3=CC=CC=C3Cl.C(=O)(C(=O)O)O
Molecular Formula: C22H26ClN3O8S
Molecular Weight: 527.97

2-{[(2-chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide, oxalic acid

CAS No.: 1078160-54-9

Cat. No.: VC4389394

Molecular Formula: C22H26ClN3O8S

Molecular Weight: 527.97

* For research use only. Not for human or veterinary use.

2-{[(2-chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide, oxalic acid - 1078160-54-9

Specification

CAS No. 1078160-54-9
Molecular Formula C22H26ClN3O8S
Molecular Weight 527.97
IUPAC Name 2-[(2-chlorophenyl)methylamino]-N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)acetamide;oxalic acid
Standard InChI InChI=1S/C20H24ClN3O4S.C2H2O4/c1-15-6-7-17(29(26,27)24-8-10-28-11-9-24)12-19(15)23-20(25)14-22-13-16-4-2-3-5-18(16)21;3-1(4)2(5)6/h2-7,12,22H,8-11,13-14H2,1H3,(H,23,25);(H,3,4)(H,5,6)
Standard InChI Key GIFLECSMLJJYRT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CNCC3=CC=CC=C3Cl.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s molecular formula is C<sub>22</sub>H<sub>26</sub>ClN<sub>3</sub>O<sub>8</sub>S, with a molecular weight of 527.97 g/mol . Its IUPAC name, 2-[(2-chlorophenyl)methylamino]-N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)acetamide;oxalic acid, reflects its dual-component structure: a chlorophenyl-methylamino acetamide moiety and an oxalic acid counterion. The SMILES notation (O=C(NC1=CC(S(=O)(N2CCOCC2)=O)=CC=C1C)CNCC3=CC=CC=C3Cl.O=C(O)C(O)=O) highlights the sulfonylmorpholine group, the 2-chlorobenzylamine side chain, and the oxalic acid moiety .

Key Structural Features:

  • Morpholine-4-sulfonyl group: A six-membered ring containing oxygen and nitrogen, linked to a sulfonyl group. This moiety often enhances solubility and bioavailability in drug-like molecules .

  • 2-Chlorophenylmethylamino group: A chlorinated aromatic system that may contribute to receptor binding or metabolic stability.

  • Oxalic acid: A dicarboxylic acid serving as a counterion, likely improving crystallinity or stability.

Synthesis and Manufacturing

Critical Reaction Parameters:

  • Temperature Control: Exothermic reactions during sulfonylation necessitate cooling to ≤0°C .

  • Catalysts: Palladium-based catalysts may facilitate cross-coupling steps, though specifics remain proprietary .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is likely employed.

Precautionary MeasureCode
Wear protective gloves/eye protectionP280
Avoid inhalation of dust/particlesP261
Store in a dry, ventilated areaP403
Immediate medical attention if swallowedP301

Emergency Response:

  • Skin Contact: Wash with soap and water (P302 + P352) .

  • Eye Exposure: Rinse with water for 15 minutes (P305 + P351 + P338) .

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